

Spectroscopic data for 3-Bromo-2-methylbenzamide (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 3-Bromo-2-methylbenzamide

Cat. No.: B1444311

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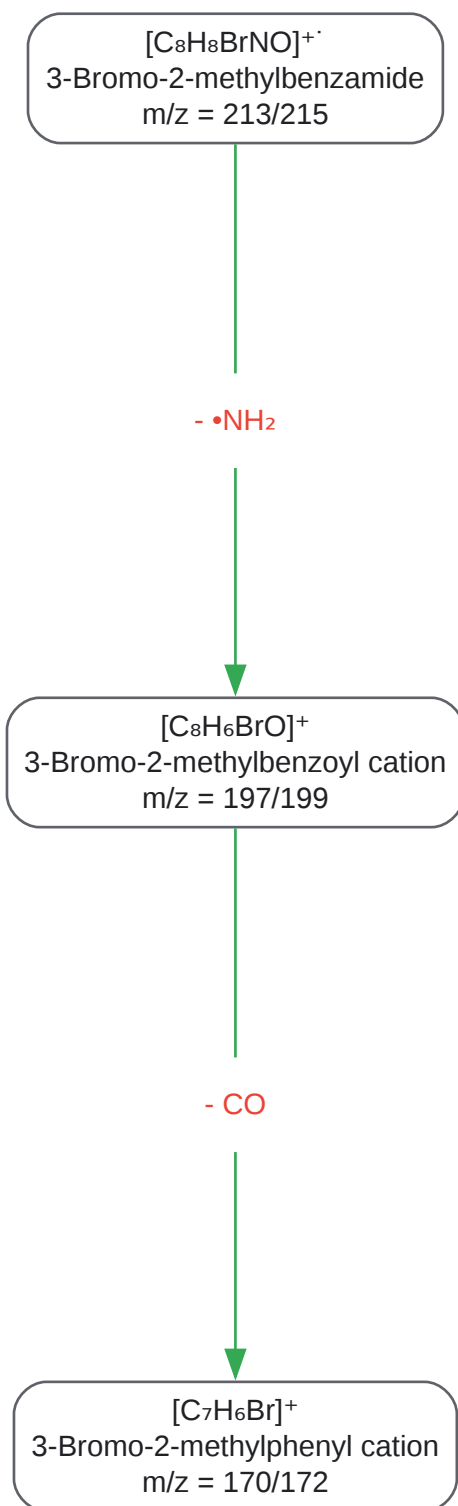
Authored by a Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic data for **3-Bromo-2-methylbenzamide** (C_8H_8BrNO), a substituted aromatic amide of interest to researchers in medicinal chemistry and materials science. Understanding the spectroscopic signature of this molecule is fundamental for confirming its synthesis, assessing its purity, and elucidating its structure. This document synthesizes predictive analysis based on established chemical principles with data from analogous structures to offer a comprehensive characterization, grounded in the pillars of scientific expertise and trustworthiness.

The structural identity of a compound is the bedrock of all subsequent research. In drug development, an unambiguous structural confirmation, provided by the orthogonal techniques of NMR, IR, and Mass Spectrometry, is not merely a procedural step but a prerequisite for advancing a candidate. This guide explains the causality behind the expected spectral features of **3-Bromo-2-methylbenzamide**, providing field-proven protocols for data acquisition.

Molecular Structure

The foundation of any spectroscopic analysis is a clear understanding of the molecule's structure. **3-Bromo-2-methylbenzamide** consists of a benzene ring substituted with a bromine atom, a methyl group, and a primary amide group. The relative positions of these substituents dictate the electronic environment of each atom, which in turn governs the spectroscopic output.



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